4-CHLORO-N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE
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Overview
Description
4-CHLORO-N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzamide core, a sulfonyl group, and a tricyclic system, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 4-CHLORO-N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE involves several steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core is typically synthesized through the reaction of an amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the benzamide reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Tricyclic System: The tricyclic system is constructed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the tricyclic structure.
Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
4-CHLORO-N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom in the benzamide core.
Cyclization: The tricyclic system can be further modified through cyclization reactions, often involving the use of catalysts and specific reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
4-CHLORO-N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to investigate the interactions between small molecules and biological targets, such as enzymes or receptors. It can also serve as a probe to study cellular processes and pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties and potential therapeutic effects. It may be used in the development of new drugs or as a lead compound for drug discovery.
Industry: In industrial applications, the compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
4-CHLORO-N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE can be compared with other similar compounds, such as:
4-chloro-2,5-dimethylbenzenesulfonyl chloride: This compound shares the sulfonyl chloride group but lacks the tricyclic system and benzamide core, making it less complex and with different reactivity.
N-(2,4-dimethylbenzenesulfonyl)-N-phenylbenzamide: This compound has a similar benzamide core and sulfonyl group but lacks the chlorine atom and tricyclic system, resulting in different chemical properties and applications.
8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl derivatives:
The uniqueness of this compound lies in its combination of structural features, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C27H24ClNO4S |
---|---|
Molecular Weight |
494 g/mol |
IUPAC Name |
4-chloro-N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C27H24ClNO4S/c1-17-7-14-26(18(2)15-17)34(31,32)29(27(30)19-8-10-20(28)11-9-19)21-12-13-25-23(16-21)22-5-3-4-6-24(22)33-25/h7-16H,3-6H2,1-2H3 |
InChI Key |
HUQLHYAUVKPPBR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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